d-Camphoric acid

Description

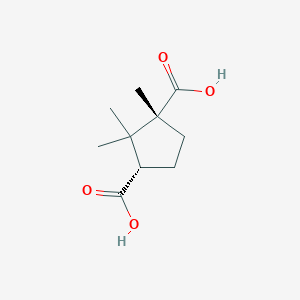

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-LDWIPMOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021163, DTXSID60883316 | |

| Record name | DL-Camphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S)-(+)-Camphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | d-Camphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000151 [mmHg] | |

| Record name | d-Camphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5394-83-2, 124-83-4 | |

| Record name | Camphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Camphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Camphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphoric acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Camphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S)-(+)-Camphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K0C7JGCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAMPHORIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77RM1CSD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of d-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(+)-Camphoric acid, a naturally occurring chiral dicarboxylic acid, is a white crystalline solid derived from the oxidation of d-camphor.[1] Its well-defined stereochemistry and bifunctional nature make it a valuable building block in asymmetric synthesis, a resolving agent for racemic mixtures, and a component in the development of novel materials and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the core chemical properties and structural features of d-camphoric acid, complete with detailed experimental methodologies for their determination.

Chemical Structure

The systematic IUPAC name for this compound is (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid. The molecule possesses a cyclopentane ring substituted with two carboxylic acid groups and three methyl groups. The stereochemistry at the C1 and C3 positions, designated as (1R,3S), is crucial to its identity and chiral properties.

Caption: 2D Chemical Structure of this compound ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid).

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

| CAS Number | 124-83-4 | [2][3] |

| Chemical Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 186-189 °C | [2][3] |

| Boiling Point | 297.96 °C (rough estimate) | [2][3] |

| Water Solubility | 0.8 g/100 mL | [2][3] |

| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in DMSO and methanol. | [2][4] |

| pKa₁ | 4.57 (at 25 °C) | [2][3] |

| pKa₂ | 5.10 (at 25 °C) | [2][3] |

| Specific Rotation [α]²⁰/D | +46° to +48° (c=1-10 in ethanol) | [2][5] |

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary tube method with a melting point apparatus such as a Mel-Temp or a Thiele tube.

Methodology:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[2] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

Solubility Determination

The solubility of this compound in various solvents is determined by the equilibrium solubility method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as titration with a standardized base or by spectroscopic analysis.

pKa Determination

The acid dissociation constants (pKa) of this compound are determined by potentiometric titration.

Methodology:

-

A known mass of this compound is dissolved in a known volume of deionized water, potentially with a co-solvent if required.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa values are determined from the half-equivalence points on the titration curve. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

Optical Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

Methodology:

-

A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., ethanol).

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The prepared solution is placed in a polarimeter cell of a known path length (l, in dm).

-

The optical rotation (α) of the solution is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[1]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology (KBr Pellet):

-

Approximately 1-2 mg of dry this compound is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

Conclusion

This compound is a well-characterized chiral molecule with a range of applications in chemical research and development. Its distinct physicochemical properties, underpinned by its rigid bicyclic structure and dicarboxylic acid functionality, are readily determined by standard laboratory techniques. This guide provides the foundational data and methodologies necessary for the effective utilization of this compound in various scientific endeavors.

References

d-Camphoric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, synthesis, and biological activities of d-Camphoric acid, a versatile chiral building block in modern chemistry and pharmacology.

Core Physicochemical Properties

This compound, a dicarboxylic acid derived from camphor, is a chiral molecule widely utilized in synthetic chemistry and pharmaceutical development. Its rigid bicyclic structure provides a unique stereochemical scaffold, making it an invaluable tool for enantioselective synthesis and separations.

| Property | Value | Reference |

| CAS Number | 124-83-4 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₄ | [3] |

| Molecular Weight | 200.23 g/mol | [4][5] |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | [4] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 186-188 °C | [6] |

| Optical Rotation [α]D | +46° to +48° (c=2, ethanol) | [6] |

Synthesis and Purification

The primary route to this compound is through the oxidation of d-camphor. Various methods have been developed, with nitric acid oxidation being a classical approach.[5]

Experimental Protocol: Oxidation of d-Camphor with Nitric Acid

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

-

d-Camphor

-

Nitric acid (concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., water or ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated nitric acid to d-camphor.

-

Heat the reaction mixture to reflux. The duration of heating will depend on the scale and specific conditions, but it is typically several hours.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of crude this compound.

-

Collect the crude product by vacuum filtration, washing with cold water to remove residual nitric acid.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Application in Chiral Resolution

This compound is a widely used resolving agent for racemic mixtures of amines and other basic compounds. The principle relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the chiral resolution of a racemic amine using this compound.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol)

-

Filtration apparatus

-

Base (e.g., NaOH) to liberate the free amine

Procedure:

-

Dissolve the racemic amine in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of this compound in the same solvent, warming if necessary.

-

Mix the two solutions. The diastereomeric salts will begin to precipitate. The rate of precipitation can be controlled by adjusting the temperature.

-

Allow the mixture to stand to ensure complete crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline salt by filtration.

-

The enantiomerically enriched amine can be recovered by treating the diastereomeric salt with a base to neutralize the camphoric acid.

Biological Activity and Signaling Pathways

Recent studies have indicated that camphoric acid possesses biological activity, notably as a stimulator of osteoblast differentiation.[6] This effect is linked to its ability to influence the expression of glutamate receptors and activate key transcription factors.

Signaling in Osteoblast Differentiation

Camphoric acid has been shown to significantly induce the expression of N-methyl-D-aspartate receptor 1 (NMDAR1), glutamate receptor 3/4 (GluR3/4), and metabotropic glutamate receptor 8 (mGluR8).[6] Furthermore, it promotes the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are critical transcription factors in osteoblastogenesis.[6]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes key spectral features.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl groups, the cyclopentane ring protons, and the acidic protons of the carboxylic acid groups. The chemical shifts and coupling patterns are characteristic of the rigid bicyclic structure. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids, the quaternary carbons, and the carbons of the cyclopentane ring and methyl groups. |

| Infrared (IR) | A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimers. A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) may be observed, along with characteristic fragmentation patterns resulting from the loss of water, carbon dioxide, and other small fragments from the parent molecule. |

Conclusion

This compound is a cornerstone chiral building block with significant applications in asymmetric synthesis and the resolution of racemic compounds. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for chemists in academia and industry. Furthermore, emerging research into its biological activities, particularly in stimulating osteoblast differentiation, opens new avenues for its application in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for researchers and scientists in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Camphoric acid - Wikipedia [en.wikipedia.org]

- 6. Camphoric acid stimulates osteoblast differentiation and induces glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of d-Camphoric Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of d-camphoric acid in a range of common organic solvents. A thorough understanding of its solubility characteristics is essential for applications in pharmaceutical formulations, chiral separations, and as a versatile building block in organic synthesis. This document collates available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the properties of the solvent, such as polarity and hydrogen bonding capability, as well as the temperature of the system. The following table summarizes the available quantitative data for the solubility of this compound in various organic solvents. It is important to note that while some data points are specific, much of the available information refers to solubility at ambient or room temperature, which is generally considered to be between 20-25 °C.

| Solvent | Grams of Solvent per 1 gram of this compound | Approximate Molarity (mol/L) | Temperature (°C) |

| Methanol | 0.76[1][2] | ~6.58 | Not Specified[1] |

| Ethanol | 0.89 - 1.0[1][2] | ~5.00 - 5.62 | Not Specified[1] |

| Propanol | 1.64[1][2] | ~3.05 | Not Specified[1] |

| 2-Methyl-1-propanol | 1.85[1][2] | ~2.70 | Not Specified[1] |

| 3-Methyl-1-butanol | 2.00[1][2] | ~2.50 | Not Specified[1] |

| Diethyl Ether | 1.09[1][2] | ~4.59 | Not Specified[1] |

| Chloroform | 653.59[1][2] | ~0.0076 | Not Specified[1] |

| Toluene | 666.67[1][2] | ~0.0075 | Not Specified[1] |

| Benzene | 12,500.00[1][2] | ~0.0004 | Not Specified[1] |

| Hexane | 14,285.71[1][2] | ~0.00035 | Not Specified[1] |

| Carbon Disulfide | 5,000.00[1][2] | ~0.001 | Not Specified[1] |

| Nitrobenzene | 200.00[1][2] | ~0.025 | Not Specified[1] |

| Cumene | 507.61[1][2] | ~0.0098 | Not Specified[1] |

| Formic Acid | 11.52[1][2] | ~0.43 | Not Specified[1] |

| Water | 125.00 (cold)[2][3] | - | Not Specified |

| Water | 10.00 (boiling)[3] | - | 100 |

| DMSO | Slightly Soluble[4][5][6] | - | Not Specified |

| Ethanol | Slightly Soluble[4][5][6] | - | Not Specified |

| Methanol | Slightly Soluble[4][5][6] | - | Not Specified |

Note: The molarity values are approximations calculated based on the provided solubility data and the respective solvent densities.

Experimental Protocols for Solubility Determination

The Isothermal Equilibrium Method is a widely accepted and accurate technique for determining the solubility of a solid compound in a liquid solvent. This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution becomes saturated. The concentration of the dissolved solute is then determined using a suitable analytical method.

Detailed Methodology:

-

Sample Preparation: An excess amount of this compound is added to several vials to ensure that saturation can be reached.

-

Solvent Addition: A precise volume or mass of the desired organic solvent is added to each vial.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath for a period (typically 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a validated analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the this compound). The container with the solid residue is weighed, and the mass of the dissolved solute is determined.

-

Spectroscopic or Chromatographic Analysis: The filtered solution is diluted to an appropriate concentration and analyzed using a pre-calibrated analytical instrument such as a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the isothermal equilibrium method for determining the solubility of this compound.

References

Spectroscopic Characterization of d-Camphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for d-Camphoric acid, a vital chiral building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features. This document is intended to serve as a valuable resource for compound identification, purity assessment, and methodological guidance.

It is important to note that the standard spectroscopic data (NMR, IR, and MS) for d-(+)-Camphoric acid ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) is identical to that of its enantiomer, l-(-)-Camphoric acid, when analyzed using achiral methods and solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.14 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~2.95 | Triplet | 1H | CH-COOH |

| ~2.60 | Multiplet | 1H | CH₂ |

| ~2.05 | Multiplet | 1H | CH₂ |

| ~1.90 | Multiplet | 1H | CH₂ |

| ~1.40 | Multiplet | 1H | CH₂ |

| ~1.30 | Singlet | 3H | C(CH₃)₂ |

| ~1.05 | Singlet | 3H | C(CH₃)₂ |

| ~0.95 | Singlet | 3H | C-CH₃ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Carboxylic acid carbons typically resonate in the 170-185 ppm range.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~180-184 | -COOH |

| ~177-181 | -COOH |

| ~59-61 | C-COOH |

| ~50-52 | C(CH₃)₂ |

| ~48-50 | C-CH₃ |

| ~29-31 | CH₂ |

| ~26-28 | CH₂ |

| ~22-24 | C(CH₃)₂ |

| ~19-21 | C(CH₃)₂ |

| ~14-16 | C-CH₃ |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |

| 2960-2870 | Medium-Strong | C-H stretch (Alkyl) |

| 1700-1720 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1470, 1380 | Medium | C-H bend (CH₂, CH₃) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 900-950 | Broad, Medium | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Due to the low volatility of this compound, derivatization (e.g., silylation) is often required for GC-MS analysis. The following data pertains to the fragmentation of the underivatized molecule under Electron Ionization (EI), where the molecular ion peak (m/z 200) is often weak or absent.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

| 182 | Low | [M - H₂O]⁺ |

| 155 | Low | [M - COOH]⁺ |

| 154 | 69.5 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ |

| 136 | 100.0 | [M - CO₂ - H₂O]⁺ |

| 127 | Moderate | [M - COOH - H₂O]⁺ |

| 109 | 71.9 | [M - COOH - H₂O - H₂O]⁺ |

| 98 | Moderate | [M - COOH - H₂O - CH₃]⁺ |

| 81 | Moderate | [M - COOH - H₂O - C₂H₄]⁺ |

| 68 | 70.8 | C₅H₈⁺ |

| 41 | 75.1 | C₃H₅⁺ |

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like this compound. Analysis is typically performed in negative ion mode.

| m/z (Mass-to-Charge Ratio) | Proposed Ion |

| 199.1 | [M-H]⁻ |

| 217.1 | [M-2H+Na]⁻ or [M-H+H₂O]⁻ |

| 233.1 | [M-H+Na]⁻ |

| 399.2 | [2M-H]⁻ |

Note: Adduct formation can be influenced by the solvent and any salts present.

Fragmentation of [M-H]⁻ (m/z 199.1) in ESI-MS/MS:

Upon collision-induced dissociation (CID), the deprotonated molecule primarily undergoes decarboxylation.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 199.1 | 155.1 | CO₂ (44 Da) |

| 199.1 | 181.1 | H₂O (18 Da) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄, or D₂O) in a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[1]

-

Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[1]

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind 0.5-1.0 mg of this compound with approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[1]

-

Pellet Formation : Transfer the mixture to a pellet press die and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[1]

-

Data Acquisition : A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the FT-IR spectrometer, and the sample spectrum is acquired.

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation (Derivatization) : Due to its low volatility, this compound is typically derivatized before GC-MS analysis. A common method is silylation, where the sample is dissolved in a solvent like pyridine, and a silylating agent (e.g., BSTFA with 1% TMCS) is added. The mixture is heated to ensure complete derivatization.

-

Gas Chromatography : The derivatized sample is injected into the GC system. The components are separated on a capillary column with a temperature program (e.g., initial temperature of 80°C, ramped to 280°C). Helium is typically used as the carrier gas.

-

Mass Spectrometry : The eluting compounds are ionized by an electron beam (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile. This solution is then diluted to a final concentration in the low µg/mL range.[1]

-

Data Acquisition : The sample solution is introduced into the ESI source. The instrument is operated in negative ion mode to facilitate the deprotonation of the carboxylic acid groups, forming the [M-H]⁻ ion. A full scan spectrum is acquired to identify the parent ion. For fragmentation studies, tandem MS (MS/MS) is performed by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) with an inert gas.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of d-Camphoric Acid from d-Camphor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of d-camphoric acid from its precursor, d-camphor. The primary focus of this document is the chemical oxidation of d-camphor, detailing various methodologies, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound, a chiral dicarboxylic acid, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[1][2] Its rigid, chiral scaffold makes it an important starting material for asymmetric synthesis. The most common and historically significant method for the preparation of this compound is the oxidation of d-camphor, a readily available natural product.[2][3][4] This process involves the oxidative cleavage of one of the rings in the bicyclic camphor structure to yield the corresponding dicarboxylic acid.[5] Various oxidizing agents have been employed for this transformation, with nitric acid being the most extensively documented.[2][3][4][5]

Oxidation Methodologies

The conversion of d-camphor to this compound is an oxidation reaction that cleaves the carbon-carbon bond adjacent to the ketone functional group. Several oxidizing agents can achieve this transformation, with varying degrees of efficiency and safety considerations.

-

Nitric Acid Oxidation: This is the most traditional and widely reported method.[2][3][4][5] The reaction can be catalyzed by mercury salts, often in the presence of iron, to enhance the reaction rate and yield.[6]

-

Permanganate Oxidation: Potassium permanganate (KMnO4) is a powerful oxidizing agent that can also be used to synthesize camphoric acid from camphor.[7]

-

Chromium-Based Reagents: Oxidants like chromium trioxide (CrO3) are also capable of oxidizing camphor to camphoric acid.[8][9] However, due to the toxicity of chromium compounds, this method is often avoided in favor of greener alternatives.[10][11]

This guide will focus on the nitric acid oxidation method due to the extensive availability of detailed protocols and quantitative data.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported nitric acid oxidation procedures for the synthesis of camphoric acid from camphor.

| Oxidizing Agent/Catalyst | Reactant Ratio (Camphor:Other) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |

| Nitric acid, Mercury, Iron | 305g : 1700cc HNO3, 60g Hg, 10g Fe | 75, then 80 | 24, then 36 | 92 | 202 (racemic) | [6] |

| Nitric acid, Mercury | 30.5g : 170mL HNO3, 6.0g Hg | 75, then 80 | 24, then 36 | Not specified | Not specified | [12] |

| Nitric acid, Mercury, Iron | 304g : 2L HNO3, 81g Hg, (not specified)g Fe | 100, then 110 | 5, then 5 | 77-79 | 186-187 (d-form) | [6] |

| Nitric acid, Mercury | Not specified | Not specified | Not specified | 87-88 | 186-187 (d-form) | [6] |

Note: The melting point of racemic camphoric acid is higher than that of the individual enantiomers. The reported melting point for this compound is typically in the range of 186-189 °C.[13]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from d-camphor using nitric acid oxidation.

Protocol 1: High-Yield Synthesis with Mercury and Iron Catalyst [6]

Materials:

-

d-Camphor: 304 g

-

Nitric acid (55% strength): 2 L

-

Mercury: 81.0 g

-

Iron powder: (A small amount, e.g., 10g as in a similar protocol)

-

Round-bottom flask (5 L) with a ground top Claisen headpiece

-

Two top ground ball condensers

-

Stirring apparatus

-

Heating mantle

-

Ice bath and freezing mixture

-

Centrifuge or vacuum filtration apparatus

-

Drying oven

Procedure:

-

Catalyst Preparation: In a 5 L round-bottom flask, dissolve 81.0 g of mercury and a small amount of iron powder in 2 L of 55% nitric acid.

-

Addition of d-Camphor: Add 304 g of d-camphor to the solution.

-

Reaction: While stirring and refluxing, heat the mixture to 100 °C for 5 hours. Then, raise the temperature to 110 °C and continue stirring for an additional 5 hours.

-

Isolation of Crude Product: Cool the reaction mixture with water, then with ice, and finally with a freezing mixture to complete the precipitation of this compound. This may take 7-9 hours.

-

Collection: Collect the precipitated this compound by centrifugation or vacuum filtration.

-

Washing and Drying: Wash the collected acid with cold water and dry it under reduced pressure at 70 °C.

-

Workup of Filtrate: The washing water can be concentrated to recover any dissolved camphoric acid.

Protocol 2: Alternative High-Yield Synthesis [6][12]

Materials:

-

d-Camphor: 30.5 g

-

Nitric acid (density 1.35 g/mL): 170 mL

-

Mercury: 6.0 g

-

Iron powder: 1.0 g

-

Round-bottom flask (500 mL) with a reflux condenser

-

Magnetic stirrer and hot plate

-

Vacuum filtration apparatus

-

Cold water

Procedure:

-

Catalyst Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6.0 g of mercury and 1.0 g of iron powder in 170 mL of nitric acid.

-

Addition of d-Camphor: Add 30.5 g of purified d-camphor to the solution.

-

Reaction: Heat the mixture with stirring at 75 °C for 24 hours, followed by 36 hours at 80 °C.

-

Isolation of Crude Product: After cooling, collect the precipitated camphoric acid by vacuum filtration.

-

Washing: Wash the crude product with cold water.

-

Workup of Filtrate: The aqueous filtrate can be concentrated under reduced pressure to recover additional dissolved camphoric acid.

Purification of this compound

The crude this compound obtained from the oxidation reaction can be purified by recrystallization.

Protocol: Recrystallization [12]

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., water, ethanol)

-

Erlenmeyer flask

-

Hot plate

-

Pre-heated funnel with fluted filter paper (if needed)

-

Ice bath

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to facilitate complete crystallization.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Dry the purified this compound crystals in a vacuum oven.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Overall reaction scheme for the oxidation of d-camphor.

References

- 1. benchchem.com [benchchem.com]

- 2. Camphoric acid - Wikipedia [en.wikipedia.org]

- 3. Camphor - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Terpenoids -module6 | PDF [slideshare.net]

- 6. US2333718A - Process of preparing camphoric acid - Google Patents [patents.google.com]

- 7. ijraset.com [ijraset.com]

- 8. X. Jones Reaction: The Oxidation of Borneol to Camphor [sites.pitt.edu]

- 9. Chromium Trioxide [organic-chemistry.org]

- 10. Organic Chemistry Experiment 3: Chromic Acid Oxidation... | ipl.org [ipl.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Cas 124-83-4,D-(+)-Camphoric acid | lookchem [lookchem.com]

A Technical Guide to the Historical Synthesis of d-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of d-camphoric acid, a crucial chiral building block in organic chemistry and pharmaceutical development. The following sections provide a detailed examination of the two principal historical approaches: the oxidation of d-camphor and the landmark total synthesis by Gustaf Komppa. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and comparison of these seminal synthetic routes.

Oxidation of d-Camphor with Nitric Acid

One of the earliest and most direct methods for the preparation of this compound involves the oxidation of d-camphor, a naturally abundant terpenoid.[1] This method was widely known in the 19th century and was later optimized for industrial-scale production.[2][3] The core of this process is the oxidative cleavage of one of the carbon-carbon bonds in the bicyclic camphor skeleton.

Experimental Protocol: Catalytic Oxidation of d-Camphor

The following protocol is based on a method developed for the industrial preparation of camphoric acid, which significantly improved yields through the use of catalysts.[3]

Reagents:

-

d-Camphor: 304 g

-

Nitric Acid (density = 1.35): 1700 cc

-

Mercury: 60 g

-

Iron: 10 g

Procedure:

-

In a suitable reaction vessel, dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).

-

Introduce 304 g of d-camphor into the solution.

-

Heat the mixture with stirring for 24 hours at 75°C.

-

Continue heating and stirring for an additional 36 hours at 80°C.

-

After cooling, the precipitated camphoric acid is separated by centrifugation.

-

The collected solid is washed with water.

-

The washing water can be evaporated under reduced pressure to recover dissolved camphoric acid.

-

The final product is dried under reduced pressure.

The resulting this compound is a pure white solid with a melting point of 186-187°C.[3]

Quantitative Data Summary

The use of catalysts was a key development in the optimization of camphoric acid synthesis via oxidation. The following table summarizes the quantitative data from historical patent literature, highlighting the impact of these catalysts on reaction yield.

| Method | Starting Material | Oxidant | Catalysts | Temperature (°C) | Duration (h) | Yield (%) | Reference |

| Catalytic Oxidation | Racemic Camphor | Nitric Acid (d=1.35) | Mercury, Iron | 75 then 80 | 60 | 92 | [3] |

| Catalytic Oxidation (without Iron) | Racemic Camphor | Nitric Acid (d=1.35) | Mercury | 75 then 80 | 60 | 87-88 | [3] |

| Catalytic Oxidation (Recycled Mother Liquor) | Racemic Camphor | Nitric Acid (reconstituted) | Mercury, Iron | Not specified | Not specified | 77-79 | [3] |

Reaction Pathway

Caption: Oxidative pathway of d-camphor to this compound.

Komppa's Total Synthesis of Camphoric Acid (1903)

In 1903, Finnish chemist Gustaf Komppa achieved the first complete total synthesis of camphoric acid.[1][2] This landmark achievement was significant not only for its chemical ingenuity but also for its role in confirming the bicyclic structure of camphor. The synthesis commenced from relatively simple, acyclic starting materials.

Experimental Workflow Overview

While a detailed, step-by-step experimental protocol from Komppa's original publication is highly complex, the overall workflow can be summarized as a multi-step process involving a key condensation reaction followed by methylation and reduction.

Starting Materials:

-

Diethyl oxalate

-

3,3-Dimethylpentanoic acid

Key Steps:

-

Claisen Condensation: Diethyl oxalate and 3,3-dimethylpentanoic acid react via a Claisen condensation to form diketocamphoric acid.[2]

-

Methylation: The intermediate is then methylated using methyl iodide.[2]

-

Reduction: A subsequent complex reduction procedure yields camphoric acid.[2]

This synthesis, while not as commercially viable as the oxidation of camphor, was a pivotal academic achievement that paved the way for future terpene syntheses.

Logical Workflow Diagram

Caption: Workflow of Komppa's total synthesis of camphoric acid.

References

Unveiling the Stereochemistry of d-Camphoric Acid: A Technical Guide to Chirality and Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial stereochemical aspects of d-camphoric acid, a versatile chiral building block in synthetic and medicinal chemistry. A comprehensive understanding of its chirality and absolute configuration is paramount for its effective application in the development of novel therapeutics and advanced materials. This document provides a detailed overview of its stereoisomers, quantitative physicochemical data, and the experimental methodologies employed to determine its absolute configuration.

The Stereoisomeric Landscape of Camphoric Acid

Camphoric acid, a dicarboxylic acid derived from camphor, possesses two stereogenic centers, giving rise to a family of four stereoisomers. These isomers exist as two pairs of enantiomers. The distinction between these pairs lies in the relative orientation of the two carboxylic acid groups on the cyclopentane ring, leading to cis and trans diastereomers.

The naturally occurring and most commonly utilized form, This compound , is the dextrorotatory, cis isomer with the absolute configuration (1R, 3S).[1] Its enantiomer is l-camphoric acid, which has the (1S, 3R) configuration. The trans diastereomers are known as isocamphoric acids.

The stereochemical relationships between the isomers of camphoric acid can be visualized as follows:

Quantitative Physicochemical Data

The distinct three-dimensional arrangement of atoms in each stereoisomer of camphoric acid results in unique physical and chemical properties. A summary of key quantitative data is presented in Table 1 for facile comparison.

| Property | This compound ((+)-camphoric acid) | l-Camphoric Acid ((-)-camphoric acid) | dl-Camphoric Acid |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | (±)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

| CAS Number | 124-83-4[1] | 560-09-8[1] | 5394-83-2 |

| Molecular Formula | C₁₀H₁₆O₄[1] | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ |

| Molar Mass ( g/mol ) | 200.23[1] | 200.23 | 200.23 |

| Melting Point (°C) | 186 - 188[2][3] | 188 - 189 | 202 - 203 |

| Specific Rotation ([α]D) | +47° to +48° (in ethanol)[4] | -46° to -48° (in ethanol) | 0° |

| Solubility in Water | Slightly soluble in cold water, soluble in hot water.[4] | Slightly soluble in cold water, soluble in hot water. | Slightly soluble in cold water, soluble in hot water. |

| Other Solubilities | Soluble in ethanol, ether, chloroform, fats, and oils.[2] | Soluble in ethanol and ether. | Soluble in ethanol and ether. |

Table 1. Physicochemical properties of camphoric acid stereoisomers.

Experimental Protocols for Determining Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in stereocontrolled synthesis and drug development. Several powerful analytical techniques are employed for this purpose.

Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent (e.g., water, ethanol, or ethyl acetate) by slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.[5]

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.[5]

References

A Technical Guide to the Natural Sources and Semi-Synthesis of d-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing of d-(+)-camphor, the precursor to d-(+)-camphoric acid, and the subsequent laboratory isolation and semi-synthesis of d-camphoric acid. As this compound is not found in significant quantities in nature, this guide focuses on the extraction of its parent compound from natural flora and its efficient conversion to the desired dicarboxylic acid.[1] This document details methodologies for extraction, chemical oxidation, and purification, presenting quantitative data in structured tables for clear comparison and providing detailed experimental protocols.

Natural Sources of d-Camphor

The primary natural precursor to this compound is d-(+)-camphor, a bicyclic monoterpene ketone.[2] While several plant species produce camphor, the most commercially significant source is the camphor tree, Cinnamomum camphora. The essential oil extracted from the wood, leaves, and twigs of this tree is rich in camphor.[3][4][5] The concentration and composition of the essential oil can vary significantly based on the chemotype of the tree, geographical location, and the part of the plant being used.[6]

Other notable plant sources of camphor include:

-

Rosemary (Rosmarinus officinalis): The leaves of this plant contain a smaller percentage of camphor in their essential oil.

-

Camphorweed (Heterotheca): Certain species within this genus are known to contain camphor.

-

Camphor Basil (Ocimum kilimandscharicum): A significant source of camphor in Asia.

Table 1: Quantitative Data on d-Camphor Content in Various Natural Sources

| Plant Source | Part of Plant | Essential Oil Yield (% w/w of dry material) | d-Camphor Content in Essential Oil (%) |

| Cinnamomum camphora | Leaves | 0.86 - 2.67[3][7] | 18.48 - 93.1[3][7] |

| Cinnamomum camphora | Twigs | 0.48[3] | 53.6[7] |

| Cinnamomum camphora | Wood | 1.0[7] | 53.2[7] |

| Cinnamomum camphora | Seeds | 2.2[3] | 5.5[3] |

Isolation of d-Camphor from Natural Sources

The most prevalent method for extracting essential oils, including camphor, from plant materials is steam distillation.[1][4] This technique utilizes steam to vaporize the volatile compounds, which are then condensed and collected.

Experimental Protocol: Steam Distillation of d-Camphor from Cinnamomum camphora Leaves

Materials and Equipment:

-

Fresh or air-dried leaves of Cinnamomum camphora

-

Steam distillation apparatus (steam generator, distillation flask, condenser, receiving flask)

-

Grinder or mill

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Methodology:

-

Preparation of Plant Material: Coarsely grind the air-dried leaves of Cinnamomum camphora to increase the surface area for efficient steam penetration.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material in the distillation flask and add a sufficient amount of water.

-

Distillation: Heat the water in the steam generator to produce a steady flow of steam. Pass the steam through the plant material in the distillation flask. The steam will volatilize the camphor and other essential oil components.

-

Condensation and Collection: The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies. The resulting distillate, a mixture of water and essential oil, is collected in a receiving flask.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; the essential oil, being less dense than water, will form the upper layer. Drain and discard the lower aqueous layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: If a co-distillation with an organic solvent was performed, remove the solvent using a rotary evaporator to obtain the pure essential oil.

-

Purification (Optional): For higher purity, the extracted camphor can be further purified by fractional distillation under reduced pressure or by recrystallization.

Semi-Synthesis of this compound from d-Camphor

This compound is synthesized by the oxidation of d-camphor.[8] The most common and historically significant method involves the use of nitric acid as the oxidizing agent.[2]

Experimental Protocol: Nitric Acid Oxidation of d-Camphor

Materials and Equipment:

-

Purified d-(+)-camphor

-

Concentrated nitric acid (HNO₃)

-

Mercury(II) salt (e.g., mercuric nitrate) or metallic mercury (optional, as a catalyst)[9]

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Beakers and Erlenmeyer flasks

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add concentrated nitric acid. If using a catalyst, dissolve a catalytic amount of a mercury(II) salt or metallic mercury in the acid.[9]

-

Addition of Camphor: Slowly add the purified d-camphor to the nitric acid solution in small portions while stirring. The reaction is exothermic and will generate nitrogen oxides, so it must be performed in a well-ventilated fume hood.

-

Heating: Gently heat the reaction mixture to a temperature of 75-80°C and maintain it under reflux with continuous stirring for several hours (e.g., 24-48 hours) until the reaction is complete, which can be monitored by the cessation of gas evolution.[1][9]

-

Cooling and Crystallization: After the reaction is complete, cool the mixture in an ice bath. This compound will precipitate out of the solution as a white solid.

-

Isolation of Crude Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining nitric acid and other impurities.[1][9]

-

Workup: The aqueous filtrate can be concentrated under reduced pressure to recover any dissolved camphoric acid.[1][9]

Table 2: Quantitative Data for the Oxidation of d-Camphor to this compound

| Parameter | Nitric Acid Oxidation |

| Starting Material | d-(+)-Camphor |

| Oxidizing Agent | Nitric Acid |

| Yield (%) | Up to 92%[9] |

| Purity of Crude Product (%) | High, may not require further purification[9] |

Purification of this compound

The crude this compound obtained from the oxidation reaction can be further purified by recrystallization to obtain a high-purity product.

Experimental Protocol: Recrystallization of this compound

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., water, or a mixture of ethanol and water)[1]

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Vacuum filtration apparatus

Methodology:

-

Solvent Selection: Choose an appropriate solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Water is a common solvent for this purpose.[1]

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it. Heat the mixture on a hot plate and stir until all the solid has dissolved.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, and it will crystallize out of the solution. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[1]

-

Collection of Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Signaling Pathway and Biological Activity

Recent studies have indicated that camphoric acid possesses biological activity. It has been shown to stimulate the differentiation of osteoblasts, the cells responsible for bone formation. This effect is believed to be mediated through the induction of glutamate receptor expression and the activation of key transcription factors, namely NF-κB and AP-1.[10]

Conclusion

This technical guide outlines the established methods for obtaining this compound through a semi-synthetic route starting from the natural product, d-camphor. The isolation of d-camphor from Cinnamomum camphora via steam distillation and its subsequent oxidation using nitric acid are well-documented and high-yielding processes. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. Further research into the biological activities and signaling pathways of this compound, such as its role in osteoblast differentiation, may open new avenues for its therapeutic application.

References

- 1. benchchem.com [benchchem.com]

- 2. Camphor - Wikipedia [en.wikipedia.org]

- 3. GC×GC-TOFMS Analysis of Essential Oils Composition from Leaves, Twigs and Seeds of Cinnamomum camphora L. Presl and Their Insecticidal and Repellent Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Art and Science of Camphor Production - Oreate AI Blog [oreateai.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora | MDPI [mdpi.com]

- 7. The Chemical Profiling of Essential Oils from Different Tissues of Cinnamomum camphora L. and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Camphoric acid - Wikipedia [en.wikipedia.org]

- 9. US2333718A - Process of preparing camphoric acid - Google Patents [patents.google.com]

- 10. Camphoric acid stimulates osteoblast differentiation and induces glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of d-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of d-camphoric acid. This compound, a chiral dicarboxylic acid derived from the oxidation of camphor, is utilized in pharmaceutical applications and as a building block in chemical synthesis.[1] Understanding its thermal behavior is critical for its application in drug development and materials science, particularly for determining appropriate processing and storage conditions.

While extensive experimental data on the thermal decomposition of this compound is limited in publicly available literature, this guide consolidates the established principles of thermal analysis for dicarboxylic acids and predictive data to offer a robust framework for researchers.[2]

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to occur in a two-stage process. This proposed mechanism is based on the known behavior of similar dicarboxylic acids under thermal stress.[2]

Stage 1: Intramolecular Dehydration Upon heating, this compound is expected to undergo an intramolecular dehydration reaction around its melting point (approximately 183-187°C) to form camphoric anhydride.[2][3] This initial step involves the loss of one molecule of water per molecule of this compound.

Stage 2: Decomposition of Camphoric Anhydride Following the formation of the more thermally stable cyclic anhydride, the second stage of decomposition occurs at higher temperatures. This stage involves the breakdown of the camphoric anhydride structure into smaller volatile molecules.

A visual representation of this proposed decomposition pathway is provided below.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the thermal properties and decomposition of this compound. It is important to note that the decomposition data is predictive and awaits comprehensive experimental verification.[2]

| Parameter | Value | Reference/Method |

| Physical Properties | ||

| Molecular Formula | C10H16O4 | [3][4] |

| Molecular Weight | 200.23 g/mol | [3][4] |

| Melting Point | 183 - 187 °C | [3] |

| Predicted Thermal Decomposition (TGA) | ||

| Decomposition Stage 1 | Intramolecular Dehydration | [2] |

| Onset Temperature | ~186 - 188 °C | [2] |

| Theoretical Mass Loss | ~9.0% | [2] |

| Evolved Product (Stage 1) | Water (H2O) | [2] |

| Decomposition Stage 2 | Decomposition of Anhydride | [2] |

| Onset Temperature | Higher than Stage 1 | [2] |

Experimental Protocols

To obtain reliable and reproducible data on the thermal stability of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

Instrumentation and Parameters: A calibrated thermogravimetric analyzer is employed for this analysis. The following are recommended starting parameters:

| Parameter | Recommended Value/Condition |

| Instrument | Calibrated Thermogravimetric Analyzer |

| Sample Mass | 5 – 10 mg |

| Crucible | Alumina or platinum pan |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Flow Rate | 20 – 50 mL/min |

Sample Preparation:

-

Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvent.[2]

-

Accurately weigh 5 to 10 mg of the sample into a clean, tared TGA crucible.[2]

-

Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.[2]

Procedure:

-

Place the sample crucible in the TGA instrument.

-

Purge the furnace with the inert gas for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.[2]

-

Initiate the heating program with a ramp rate of 10 °C/min from ambient temperature to 600 °C.[2]

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset of decomposition, peak decomposition temperatures, and mass loss at each stage.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting and decomposition, and to quantify the enthalpy of these transitions.

Instrumentation and Parameters:

| Parameter | Recommended Value/Condition |

| Instrument | Calibrated Differential Scanning Calorimeter |

| Sample Mass | 2 – 5 mg |

| Pans | Aluminum pans (hermetically sealed for decomposition studies) |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 400 °C (or higher depending on TGA results) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Flow Rate | 20 – 50 mL/min |

Sample Preparation:

-

Accurately weigh 2 to 5 mg of the high-purity, dried this compound sample into a clean, tared DSC pan.

-

Hermetically seal the pan to contain any evolved gases during decomposition.

Procedure:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Equilibrate the system at the starting temperature.

-

Initiate the heating program at a constant rate.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic and exothermic events, such as melting and decomposition, and to calculate the enthalpy of these transitions.

The logical workflow for conducting a comprehensive thermal analysis of this compound is illustrated below.

Evolved Gas Analysis (EGA)

To definitively identify the gaseous products of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is recommended.[5][6] This hyphenated technique, known as TGA-MS or TGA-FTIR, allows for the real-time analysis of the gases evolved at each stage of mass loss, confirming the release of water during the initial dehydration and identifying the subsequent decomposition products of the anhydride.[5]

Interpretation of Results

-

TGA Curve: The TGA thermogram for this compound is expected to show two distinct steps of mass loss. The first, a smaller loss of approximately 9.0%, should begin around the melting point, corresponding to the formation of camphoric anhydride.[2] The second, more significant mass loss will occur at a higher temperature.

-

DTG Curve: The derivative thermogravimetric (DTG) curve, which plots the rate of mass change, will show two peaks corresponding to the maximum rate of decomposition for each stage.[2]

-

DSC Curve: The DSC thermogram should display an endothermic peak corresponding to the melting of this compound. This may be followed closely by another endothermic event associated with the dehydration to the anhydride. The subsequent decomposition of the anhydride at higher temperatures may be characterized by either endothermic or exothermic peaks.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound based on established chemical principles. The proposed two-stage decomposition, initiated by the formation of camphoric anhydride, serves as a chemically sound hypothesis. Researchers and drug development professionals can utilize this guide to design and interpret TGA and DSC experiments, contributing to a deeper understanding of the thermal properties of this compound for its various applications. It is important to reiterate that the quantitative decomposition data presented is predictive, and experimental verification is essential for precise characterization.[2]

References

- 1. Camphoric Acid | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. Camphoric acid - Wikipedia [en.wikipedia.org]

- 4. (R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | C10H16O4 | CID 44135424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 6. api.pageplace.de [api.pageplace.de]

An In-depth Technical Guide to the Safety and Handling of D-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for D-Camphoric acid. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual workflows to ensure safe handling and use.

Chemical Identification and Physical Properties

This compound, a dicarboxylic acid derived from the oxidation of camphor, is a white crystalline solid. It is important to distinguish it from its enantiomer, L-Camphoric acid, as their toxicological profiles may differ.

| Identifier | Value |

| Chemical Name | (1R,3S)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid |

| Synonyms | (+)-Camphoric acid, Dextrocamphoric acid |

| CAS Number | 124-83-4 |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Physical Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 183 - 189 °C | [2][3] |

| Boiling Point | 297.96 °C (estimate) | [4] |

| Water Solubility | 0.8 g/100 mL | [4] |

| Vapor Pressure | 0.000119 mmHg at 25°C | [4] |

Hazard Identification and Classification

This compound is generally classified as harmful if swallowed. However, classifications can vary slightly between suppliers. It is crucial to always consult the specific Safety Data Sheet (SDS) provided with the product.

Label Elements:

-

Pictogram:

-

Precautionary Statements: [6][7]

-

Prevention: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.

-

Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.

-

Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Data

The primary toxicological concern for this compound is acute oral toxicity. Data for other routes of exposure and long-term effects are largely unavailable.

| Toxicity Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 500.1 mg/kg | Not Specified | [8] |

| Acute Dermal Toxicity (LD50) | No data available | - | [9] |

| Acute Inhalation Toxicity (LC50) | No data available | - | [9] |

| Skin Corrosion/Irritation | No data available | - | [9] |

| Serious Eye Damage/Irritation | No data available | - | [9] |

| Respiratory or Skin Sensitization | No data available | - | [9] |

| Germ Cell Mutagenicity | No data available | [9] | |

| Carcinogenicity | No data available | - | [9] |

| Reproductive Toxicity | No data available | - | [9] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | - | [9] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | [9] |

| Aspiration Hazard | No data available | - | [9] |

Experimental Protocols

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, and 425)

The reported oral LD50 value would have been determined using one of the following OECD guidelines, which are designed to minimize animal usage while providing sufficient data for hazard classification.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology Outline:

-

Test Animals: Typically, young adult rats or mice of a single sex (usually females, as they are often slightly more sensitive).

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before administration of the test substance.

-

Dose Administration: The substance is administered orally by gavage in a suitable vehicle. The volume administered is kept low (e.g., typically not exceeding 1 mL/100g body weight for aqueous solutions).

-

Dose Finding (Sighting Study): A preliminary study with a small number of animals is conducted to determine the appropriate starting dose for the main study.

-

Main Study (Example using OECD 425 - Up-and-Down Procedure):

-

A single animal is dosed at the best-estimated starting dose.

-

The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours for dose adjustment and 14 days for overall observation).

-